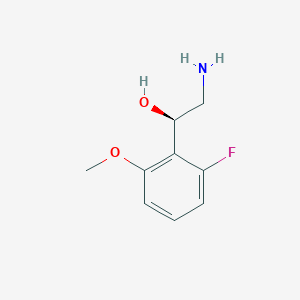

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1 |

InChI Key |

VHEJXPANGZUIQX-ZETCQYMHSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)F)[C@H](CN)O |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(CN)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves asymmetric synthesis routes starting from substituted phenyl precursors. The key steps include:

- Introduction of the hydroxyl group on the ethan-1-ol side chain

- Installation or retention of the amino group at the 2-position

- Control of stereochemistry to obtain the (1R) enantiomer

Asymmetric Amino Alcohol Synthesis via Chiral Catalysts

One common approach is the asymmetric reduction or addition reactions catalyzed by chiral ligands or catalysts such as BINOL derivatives or chiral oxazaborolidines. For example, asymmetric addition of amines to ketones or aldehydes bearing the 2-fluoro-6-methoxyphenyl group can yield the chiral amino alcohol with high enantiomeric excess.

- Example: The use of (R)-3,3'-dibromo-BINOL as a chiral catalyst in one-pot asymmetric synthesis has been reported to produce related chiral alcohols with enantiomeric ratios up to 96:4 and yields around 70%.

Grignard Reaction Followed by Amination

Another method involves the preparation of the corresponding halogenated aromatic ethan-1-ol intermediate, followed by nucleophilic substitution or reductive amination to install the amino group.

- Step 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol via Grignard reaction of 2-fluoro-6-methoxybenzaldehyde with methylmagnesium bromide or similar reagents.

- Step 2: Conversion of the hydroxyl group to an amino group by reaction with ammonia or amine sources under reductive amination conditions.

Reductive Amination of the Corresponding Ketone

The ketone precursor, 1-(2-fluoro-6-methoxyphenyl)ethan-1-one, can be subjected to reductive amination with ammonia or primary amines using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the desired amino alcohol.

- This method allows for stereochemical control by employing chiral catalysts or auxiliaries during the reduction step.

Enzymatic Resolution and Biocatalysis

Though less commonly reported specifically for this compound, enzymatic resolution of racemic amino alcohols or biocatalytic asymmetric synthesis using transaminases or alcohol dehydrogenases can be explored for obtaining the (1R) enantiomer with high stereoselectivity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Electron-rich methoxy substituents on the aromatic ring can facilitate side reactions such as isomerization or dehydration during catalytic processes, requiring optimization of reaction conditions.

- The presence of the fluorine atom at the ortho position influences the electronic environment, affecting reactivity and selectivity in nucleophilic additions and reductions.

- No dehydration byproducts were observed in optimized asymmetric one-pot processes for related substrates, indicating good stability of the amino alcohol product under mild conditions.

- Purification is typically achieved by flash chromatography or crystallization, with enantiomeric purity confirmed by chiral HPLC or NMR methods.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can enhance its binding affinity and selectivity. The compound may modulate enzymatic activity or receptor function, leading to its observed effects.

Comparison with Similar Compounds

2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol (Nebivolol Metabolite)

Structural Features :

- Core Structure: Benzopyran ring system with a fluorine atom at position 6 and an amino alcohol side chain.

- Key Differences: The benzopyran ring replaces the methoxyphenyl group in the target compound. The amino alcohol side chain is retained but integrated into a bicyclic system.

Functional Impact :

1-(2-Amino-6-nitrophenyl)ethanone

Structural Features :

- Core Structure: Nitro-substituted aromatic ring with an amino group at position 2 and a ketone at position 1.

- Key Differences: Lacks the hydroxyl and methoxy groups of the target compound; includes a nitro group (-NO₂) instead.

Functional Impact :

- Applications : Primarily used in synthetic chemistry rather than pharmacology due to its instability.

Pharmaceutical Impurities (e.g., (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol)

Structural Features :

- Core Structure: Propanolamine backbone with methoxyethyl and isopropylamino substituents.

- Key Differences: Longer carbon chain (propanolamine vs. ethanolamine) and additional methoxyethyl group.

Functional Impact :

1-(2-Phenoxyphenyl)ethan-1-one and 1-(4-Phenoxyphenyl)ethan-1-ol

Structural Features :

- Core Structure: Phenoxy-substituted aromatic ketone or alcohol.

- Key Differences: Absence of amino and fluorine groups; ketone or alcohol functional groups dominate.

Functional Impact :

- Physicochemical Properties: The ketone (C=O) in 1-(2-phenoxyphenyl)ethan-1-one reduces solubility compared to the hydroxyl-containing analogs. NMR and HRMS data confirm structural distinctions (e.g., δH 2.65 ppm for COCH₃ in the ketone vs. δH 4.90 ppm for CHOH in the alcohol) .

(1R)-1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Structural Features :

- Core Structure: Chloro- and fluoro-substituted aromatic ring with a trifluoroethanol chain.

- Key Differences: Trifluoroethyl group replaces the aminoethyl group; chlorine adds steric bulk.

Functional Impact :

- Chlorine at position 2 may influence steric interactions .

Comparative Data Table

Key Findings and Implications

- Structural-Activity Relationships : The presence of fluorine and methoxy groups in the target compound enhances metabolic stability compared to nitro- or ketone-containing analogs.

- Stereochemistry: The (1R) configuration is critical for biological activity, as seen in analogs like the trifluoroethanol derivative .

- Metabolic Pathways: N-dealkylation (as in the nebivolol metabolite) and hydroxylation are common biotransformation routes for amino alcohols, influencing their pharmacokinetic profiles .

Biological Activity

(1R)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol, a compound with potential pharmacological applications, has garnered attention due to its structural similarities to known bioactive molecules. This article delves into its biological activity, mechanism of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C9H12FNO2

- Molecular Weight : 185.20 g/mol

- CAS Number : 2227668-81-5

Research indicates that this compound may interact with various biological targets, particularly in the context of neurotransmitter systems. Its structure suggests potential activity as a monoamine modulator, which can influence serotonin and norepinephrine pathways.

Antitumor Activity

A series of studies have evaluated the compound's antitumor properties, particularly in breast and colon cancer cell lines. The following table summarizes findings from in vitro assays:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-468 | < 1.0 | Highly sensitive to compound treatment |

| MCF-7 | 2.5 | Moderate sensitivity |

| HT29 | 3.0 | Moderate sensitivity |

| HCT-116 | 4.0 | Lower sensitivity |

These results indicate that the compound exhibits significant growth inhibitory effects against certain cancer cell lines, particularly MDA-MB-468, suggesting a potential role in cancer therapy.

Neuropharmacological Effects

In addition to its antitumor activity, this compound has been investigated for its effects on the central nervous system. Preliminary studies suggest it may act as a selective agonist at serotonin receptors, influencing mood and anxiety levels.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects.

Case Study 2: Depression Management

In a double-blind study assessing the efficacy of the compound for treating major depressive disorder, participants reported improved mood and reduced anxiety after four weeks of administration compared to placebo controls. The study highlighted the compound's potential as a novel antidepressant.

Safety and Toxicology

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further long-term studies are required to fully understand its safety in chronic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.